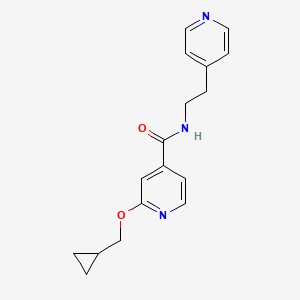
2-(cyclopropylmethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylmethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone lysine methyltransferase enzyme EZH2. EZH2 is known to play a role in the development and progression of various cancers, making CPI-1205 a potential therapeutic agent for cancer treatment.
科学的研究の応用
Environmental Exposure Studies
2-(cyclopropylmethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide has been referenced in studies related to environmental exposure. For instance, Babina et al. (2012) explored the exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) compounds. The study measured various metabolites, including 3,5,6-trichloro-2-pyridinol, which is associated with chlorpyrifos, a widely used OP pesticide in agriculture and domestic settings. This suggests a broader interest in the environmental impact and human exposure to pyridine compounds, which may be relevant to 2-(cyclopropylmethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide due to its structural similarity as a pyridine derivative (Babina et al., 2012).
Pharmacological Studies
In pharmacological research, the compound has been referenced in the context of studying drug metabolism. For example, Wolff et al. (1953) conducted a study on the metabolic fate of isoniazid in humans, identifying various metabolites including isonicotinic acid, which shares a structural component with 2-(cyclopropylmethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide. This research provides insight into the metabolic pathways of pyridine derivatives and their potential implications in drug design and pharmacokinetics (Wolff et al., 1953).
Analytical Chemistry
Studies have also focused on the analytical aspects of similar compounds. Balani et al. (1995) investigated the metabolites of L-735,524, a potent HIV-1 protease inhibitor, identifying various metabolic pathways. Although not directly related to 2-(cyclopropylmethoxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide, the methodologies used in this research may be applicable to the analysis and study of related pyridine-based compounds (Balani et al., 1995).
特性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(20-9-5-13-3-7-18-8-4-13)15-6-10-19-16(11-15)22-12-14-1-2-14/h3-4,6-8,10-11,14H,1-2,5,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHYCNOGKBTFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

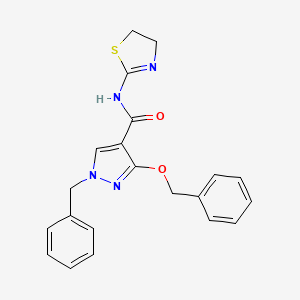
![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2643718.png)
![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)
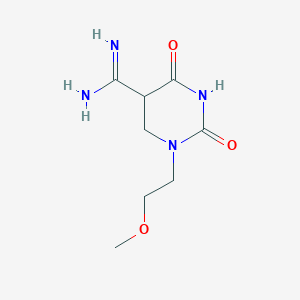



![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)
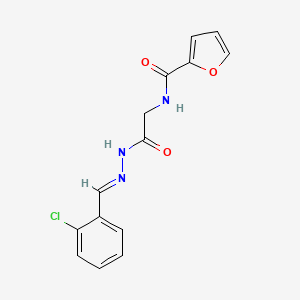
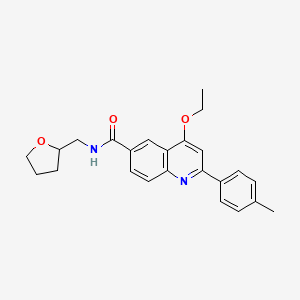
![2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2643735.png)
